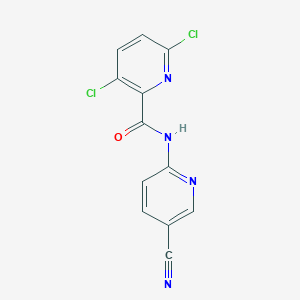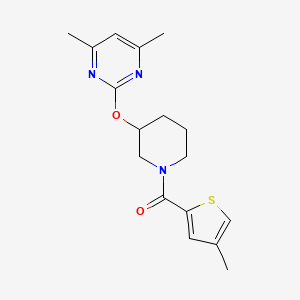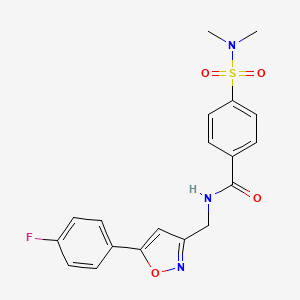
4-(N,N-dimethylsulfamoyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-dimethylsulfamoyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide, also known as DASA-58, is a chemical compound that has drawn significant research attention due to its potential as a therapeutic agent. DASA-58 has been shown to have promising effects in various scientific studies, including cancer research and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Several studies have synthesized and evaluated derivatives of benzamides, including compounds structurally related to "4-(N,N-dimethylsulfamoyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide," for their biological activities. For instance, benzamides containing isoxazole rings have been investigated for their potential as inhibitors of human carbonic anhydrase isoforms, demonstrating significant inhibition, especially against hCA II and hCA VII isoforms, which are relevant targets for treating conditions like glaucoma and neuropathic pain (Altug et al., 2017). Additionally, the synthesis of novel benzamides incorporating quinazolinone and thiazolidinone motifs has shown promising antimicrobial activities, indicating their potential in developing new antimicrobial agents (Desai et al., 2013).
Enzyme Inhibition
Isoxazole-containing sulfonamides, structurally akin to the compound of interest, have been synthesized and demonstrated potent inhibitory effects on carbonic anhydrase II and VII. These enzymes are implicated in various physiological and pathological processes, suggesting the therapeutic relevance of such inhibitors in managing diseases associated with enzyme dysregulation (Altug et al., 2017).
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-23(2)28(25,26)17-9-5-14(6-10-17)19(24)21-12-16-11-18(27-22-16)13-3-7-15(20)8-4-13/h3-11H,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHAILSLIHECPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2814211.png)
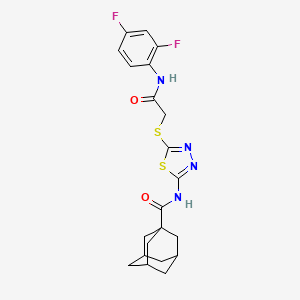
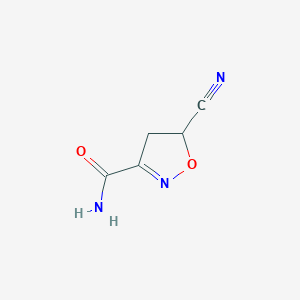
![N-{4-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B2814215.png)
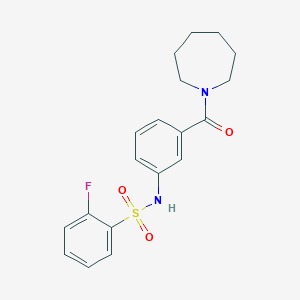
![Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)
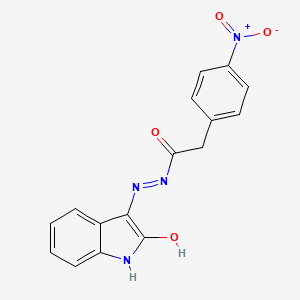
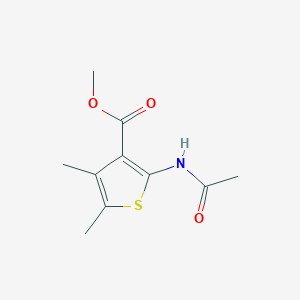
![N-(4-ethylphenyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2814221.png)
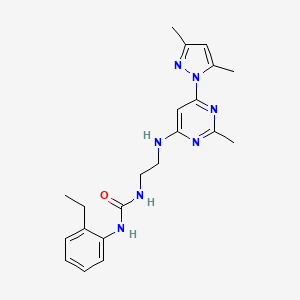
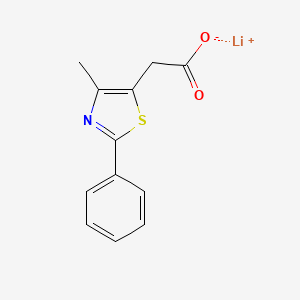
![6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2814225.png)
